12(S)-Hpete
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Overview
Description
Mavacamten, sold under the brand name Camzyos, is a medication used to treat obstructive hypertrophic cardiomyopathy. It is a small-molecule allosteric and cardiac myosin inhibitor. Mavacamten was developed by MyoKardia, a subsidiary of Bristol Myers Squibb. It was approved for medical use in the United States in April 2022 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mavacamten involves several synthetic routes and reaction conditions. The process includes the synthesis of various crystalline forms of Mavacamten and its amorphous form.
Industrial Production Methods: Industrial production methods for Mavacamten include techniques such as evaporation, flash evaporation, simple evaporation, rotational drying, spray drying, agitated thin-film drying, agitated nutsche filter drying, pressure nutsche filter drying, freeze-drying, and filtration .
Chemical Reactions Analysis
Types of Reactions: Mavacamten undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of Mavacamten include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of Mavacamten include its various crystalline and amorphous forms. These products are crucial for the compound’s therapeutic efficacy and stability.
Scientific Research Applications
Mavacamten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying allosteric inhibition and myosin inhibition. In biology, Mavacamten is used to investigate the molecular mechanisms of cardiac muscle contractility and hypertrophic cardiomyopathy. In medicine, it is employed as a therapeutic agent for treating obstructive hypertrophic cardiomyopathy, improving functional capacity and symptoms in patients. In the industry, Mavacamten is used in the development of new cardiac myosin inhibitors and related pharmaceuticals .
Mechanism of Action
Mavacamten exerts its effects by acting as an allosteric and reversible inhibitor selective for cardiac myosin. It modulates the number of myosin heads in the off state, reducing the number of myosin-actin cross-bridges that form. This leads to reduced dynamic left ventricular outflow tract obstruction, improved cardiac filling pressures, and reduced cardiac contractility .
Comparison with Similar Compounds
Mavacamten is unique compared to other similar compounds due to its specific mechanism of action as a cardiac myosin inhibitor. Similar compounds include Nifedipine and other calcium channel blockers, which are used for treating hypertrophic cardiomyopathy but have different mechanisms of action. Mavacamten’s ability to target the core pathophysiological mechanism of hypertrophic cardiomyopathy makes it a first-in-class medication .
List of Similar Compounds:- Nifedipine
- Verapamil
- Diltiazem
- Disopyramide
Mavacamten stands out due to its targeted approach in treating hypertrophic cardiomyopathy, offering a novel therapeutic option for patients with this condition.
Properties
CAS No. |
71774-10-2 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(12S)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/t19-/m0/s1 |
InChI Key |
ZIOZYRSDNLNNNJ-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCC=CC[C@@H](C=CC=CCC=CCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Appearance |
Assay:≥98%A solution in ethanol |
71774-10-2 | |
physical_description |
Liquid |
Synonyms |
12-HPETE 12-HPETE, (E,Z,Z,Z)-isomer 12-HPETE, (S-(E,E,E))-isomer 12-HPETE, (S-(E,Z,Z,Z))-isomer 12-hydroperoxy-5,8,10,14-icosatetraenoic acid 12-L-hydroperoxy-5,8,10,14-eicosatetraenoic acid 12-OOHETE arachidonic acid omega-9 hydroperoxide omega-9 HPAA omega-9-hydroperoxyarachidonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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